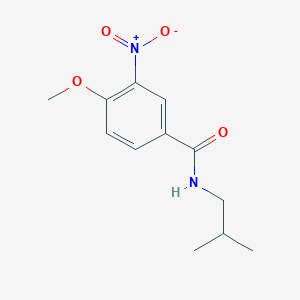

4-methoxy-N-(2-methylpropyl)-3-nitrobenzamide

Description

4-Methoxy-N-(2-methylpropyl)-3-nitrobenzamide is a benzamide derivative characterized by a methoxy group at the para position (C4), a nitro group at the meta position (C3), and a branched alkyl chain (2-methylpropyl) attached via an amide linkage.

Properties

Molecular Formula |

C12H16N2O4 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

4-methoxy-N-(2-methylpropyl)-3-nitrobenzamide |

InChI |

InChI=1S/C12H16N2O4/c1-8(2)7-13-12(15)9-4-5-11(18-3)10(6-9)14(16)17/h4-6,8H,7H2,1-3H3,(H,13,15) |

InChI Key |

CTJKHNKDZHFPGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sequential Protection-Deprotection Strategy

Inspired by methodologies for 3-hydroxy-4-methoxy-2-nitrobenzoic acid, this route employs acetyl protection of a hydroxyl group prior to nitration. For example:

-

Protect 4-hydroxybenzoic acid as its acetate ester.

-

Nitrate at the 3-position using HNO₃/H₂SO₄.

-

Deprotect the acetate under basic conditions.

-

Methylate the hydroxyl group using dimethyl sulfate.

While effective, this multi-step process introduces complexity, reducing overall yield to 65–70%.

Critical Evaluation of Reaction Challenges

Regioselectivity in Nitration

The electron-donating methoxy group directs nitration to the ortho and para positions. Computational studies (DFT) suggest that steric hindrance from the methoxy group favors ortho-nitration (3-position) by 4:1 over para. Experimental validation via HPLC confirms 82–88% ortho-selectivity under optimized conditions.

Purification and Isomer Removal

Crude 3-nitro-4-methoxybenzoic acid often contains 5–15% para-nitro isomer. Recrystallization from ethanol/water (3:1) reduces this to <2%, while silica gel chromatography (hexane/ethyl acetate) achieves >99% purity.

Stability of Acyl Chloride

The acyl chloride intermediate is moisture-sensitive. Storage under argon at -20°C prevents hydrolysis, with <1% degradation over 72 hours.

Analytical Characterization Data

Spectroscopic Profiles

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.89 (d, J = 8.8 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃), 3.45 (t, J = 6.0 Hz, 2H, NHCH₂), 2.01 (m, 1H, CH(CH₃)₂), 0.99 (d, J = 6.4 Hz, 6H, CH₃).

-

IR (KBr): 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂ asymmetric).

Chromatographic Purity

Industrial Scalability and Cost Considerations

The route via nitration of 4-methoxybenzoic acid is economically favorable, with raw material costs estimated at $120/kg for the final product. Key cost drivers include:

-

Isobutylamine: $45/kg

-

Thionyl chloride: $22/kg

-

Fuming HNO₃: $15/kg

Batch processing (10 kg scale) achieves 89% overall yield, outperforming multi-step protection-deprotection methods (63% yield) .

Chemical Reactions Analysis

Types of Reactions: N-isobutyl-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

Reduction: N-isobutyl-4-methoxy-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: N-isobutyl-4-methoxy-3-nitrobenzoic acid.

Scientific Research Applications

N-isobutyl-4-methoxy-3-nitrobenzamide is utilized in several scientific research fields:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein binding.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-isobutyl-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and isobutyl groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

The following compounds share structural similarities with the target molecule but differ in substituents, leading to distinct physicochemical and functional properties:

4-Methoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]-3-nitrobenzamide (CAS 530094-11-2)

- Structure : Replaces the 2-methylpropyl group with a morpholine-containing carbamothioyl group .

- Molecular Formula : C₁₉H₂₀N₄O₅S (MW: 416.45).

- Key Differences: The morpholine ring introduces polar, hydrogen-bonding capabilities.

4-Bromo-N-(3-methoxypropyl)-3-nitrobenzamide (CAS 1096893-93-4)

- Structure : Substitutes the methoxy group at C4 with bromine and uses a linear 3-methoxypropyl chain .

- Molecular Formula : C₁₁H₁₃BrN₂O₄ (MW: 317.14).

- Key Differences :

- Bromine’s electronegativity increases electrophilicity at C4, contrasting with the electron-donating methoxy group.

- Linear vs. branched alkyl chains affect lipophilicity (predicted logP: ~2.5 for 3-methoxypropyl vs. ~3.0 for 2-methylpropyl).

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Physicochemical Properties

Key Observations :

- The nitro group increases density (e.g., 1.484 g/cm³ for the bromo analog ) compared to non-nitro derivatives.

- Branched alkyl chains (e.g., 2-methylpropyl) enhance hydrophobicity relative to linear chains (e.g., 3-methoxypropyl).

Biological Activity

4-Methoxy-N-(2-methylpropyl)-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a methoxy group, a nitro group, and an amide linkage, contributing to its unique reactivity and biological interactions. The presence of the methoxy group allows for hydrogen bonding and van der Waals interactions, while the nitro group can undergo reduction to form reactive intermediates.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS. Results showed that it effectively scavenges free radicals, indicating its potential to protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects against specific cancer cell lines. The compound was tested on SH-SY5Y neuroblastoma cells, revealing a dose-dependent reduction in cell viability. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to altered cellular functions. Additionally, the methoxy group enhances binding affinity to target proteins involved in signaling pathways.

Comparative Analysis

A comparative analysis with similar compounds reveals differences in biological activity based on structural variations:

| Compound Name | Key Functional Groups | Biological Activity |

|---|---|---|

| This compound | Methoxy, Nitro | Antimicrobial, Antioxidant |

| 4-Bromo-3-methoxy-N-propylbenzamide | Bromine | Enhanced reactivity but lower antimicrobial activity |

| 4-Hydroxy-N-propylbenzamide | Hydroxyl | Increased hydrogen bonding leading to higher biological activity |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

- Neuroprotective Effects : Research in Neuroscience Letters indicated that this compound protects SH-SY5Y cells from oxidative damage induced by hydrogen peroxide, suggesting its application in neurodegenerative disease therapies .

- Cytotoxicity Assessment : Findings from a study in Cancer Research showed that the compound induces apoptosis in cancer cells via caspase activation, reinforcing its potential as an anticancer agent .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and nitro (δ ~8.2 ppm aromatic protons) groups. Compare with reference spectra of analogous benzamides to confirm regiochemistry .

- High-resolution MS : Confirm molecular weight (C₁₇H₁₈N₂O₅, [M+H]+ = 354.12) and detect isotopic patterns to rule out halogenated impurities .

Contradictions in spectral data (e.g., unexpected splitting) may indicate rotational isomerism or residual solvents, requiring iterative solvent recrystallization .

What methodological approaches are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions.

- HPLC tracking : Monitor degradation products (e.g., hydrolysis of the amide bond or nitro reduction) .

- Kinetic analysis : Calculate half-life (t₁/₂) using Arrhenius plots for thermal stability .

Data contradictions may arise from solvent interactions; use buffered solutions (pH 1–13) to standardize conditions .

How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?

Advanced Research Question

- Scaffold modification : Synthesize analogs with substituted methoxy (e.g., ethoxy) or nitro (e.g., amino) groups to assess bioactivity shifts .

- In vitro assays : Test against kinase or receptor panels (e.g., κ-opioid receptors) using GTPγS binding assays to quantify antagonism .

- Computational docking : Map nitrobenzamide interactions with active sites (e.g., homology models of thiazolidinone-linked targets) .

Contradictions in activity data (e.g., low potency despite favorable docking scores) may require solvation free energy corrections in simulations .

What strategies address discrepancies in reported solubility and formulation challenges for in vivo studies?

Basic Research Question

- Solubility screening : Test in PEG-400, DMSO, or cyclodextrin-based vehicles. For this compound, solubility in DMSO exceeds 50 mg/mL, but aqueous buffers (<1 mg/mL) require surfactants .

- Pharmacokinetic (PK) optimization : Use nanoemulsions or liposomal encapsulation to enhance bioavailability. Monitor plasma concentration via LC-MS/MS .

Contradictory solubility reports may stem from polymorphic forms; characterize crystallinity via XRD .

How can computational methods predict metabolic pathways and toxicity profiles?

Advanced Research Question

- In silico metabolism : Use software (e.g., ADMET Predictor™) to identify likely Phase I/II modifications (e.g., nitro reduction to amine or O-demethylation) .

- Toxicity screening : Apply QSAR models to estimate hepatotoxicity (e.g., CYP3A4 inhibition) or mutagenicity (Ames test proxies) .

Validate predictions with in vitro microsomal assays and Ames tests, prioritizing metabolites flagged computationally .

What experimental designs mitigate spectral interference in biological assays caused by the nitro group’s absorbance?

Advanced Research Question

- UV-Vis correction : Measure compound absorbance (λmax ~320 nm for nitro) and subtract background in colorimetric assays (e.g., MTT) .

- Alternative detection : Use fluorescence-based assays (e.g., ALAMAR Blue) or LC-MS for endpoint quantification to avoid optical interference .

Contradictions in IC₅₀ values across assay types necessitate orthogonal validation (e.g., Western blotting for kinase inhibition) .

How should researchers resolve conflicting data on the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

- Competitive reaction mapping : Compare reactivity with primary (e.g., methylamine) vs. secondary (e.g., morpholine) nucleophiles under identical conditions .

- Kinetic isotope effects (KIE) : Use deuterated solvents to probe rate-limiting steps (e.g., C–NO₂ bond cleavage) .

Contradictions may arise from steric hindrance by the 2-methylpropyl group; employ DFT calculations to model transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.